2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol
Overview
Description
2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol is a heterocyclic compound that features both imidazole and pyrazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both imidazole and pyrazole rings in a single molecule can enhance its pharmacological properties, making it a compound of interest in various scientific research fields.
Scientific Research Applications
2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as improved solubility or stability.
Mechanism of Action
Target of Action
Imidazole-containing compounds, which include this compound, are known to have a broad range of biological properties . They have been found to interact with various targets, leading to different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It is known that imidazole derivatives can interact with their targets in various ways, leading to different changes depending on the specific target and the biological activity .
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways, leading to a wide range of downstream effects .
Pharmacokinetics
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which suggests that compounds containing an imidazole moiety, like 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol, may have good bioavailability.
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have various molecular and cellular effects .
Action Environment
The solubility of imidazole in water and other polar solvents suggests that the action of this compound may be influenced by the polarity of its environment.
Future Directions
Biochemical Analysis
Biochemical Properties
2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating the biochemical processes within cells . The interactions between this compound and these biomolecules are primarily based on its ability to form hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and alter the enzyme’s activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis . Additionally, this compound has been shown to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . This binding can result in the inhibition or activation of these biomolecules, leading to changes in cellular processes. For instance, the compound can inhibit the activity of enzymes involved in cell proliferation, thereby preventing the growth of cancer cells . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function . The compound has shown good stability under various conditions, maintaining its activity over extended periods . It is subject to degradation under certain conditions, which can affect its efficacy . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can cause toxic or adverse effects, including liver and kidney damage . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can influence metabolic flux and alter the levels of specific metabolites within cells . For example, the compound has been shown to inhibit enzymes involved in glycolysis, leading to a decrease in glucose metabolism and an increase in oxidative stress . Additionally, this compound can modulate the activity of enzymes involved in lipid metabolism, affecting the synthesis and degradation of fatty acids .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its therapeutic effects . For instance, the compound can be transported into cells via specific membrane transporters, where it binds to intracellular proteins and exerts its effects . Additionally, this compound can accumulate in certain tissues, such as the liver and kidneys, where it is metabolized and excreted .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . For example, it can be localized to the nucleus, where it interacts with transcription factors and modulates gene expression . Additionally, this compound can be targeted to the mitochondria, where it influences cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol typically involves the formation of the imidazole and pyrazole rings followed by their fusion. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction between an ethyl-substituted hydrazine and an α,β-unsaturated carbonyl compound can lead to the formation of the pyrazole ring, which can then be further reacted with an imidazole precursor to form the final compound .
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The scalability of the synthesis process is also a key consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The imidazole and pyrazole rings can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms of the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the imidazole or pyrazole rings.
Comparison with Similar Compounds
Similar Compounds
Imidazole: Known for its broad range of biological activities, including antifungal and anticancer properties.
Pyrazole: Used in the development of anti-inflammatory and analgesic drugs.
Indole: Another heterocyclic compound with significant pharmacological importance.
Uniqueness
The uniqueness of 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol lies in its combined imidazole and pyrazole structure, which can enhance its pharmacological properties compared to compounds containing only one of these rings. This dual-ring system can provide a broader range of biological activities and improved binding affinity to molecular targets .
Properties
IUPAC Name |
2-(6-ethylimidazo[1,2-b]pyrazol-1-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-2-8-7-9-11(5-6-13)3-4-12(9)10-8/h3-4,7,13H,2,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKDSUMIWJCKME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C=CN(C2=C1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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